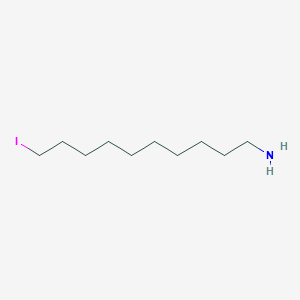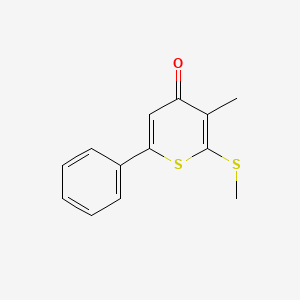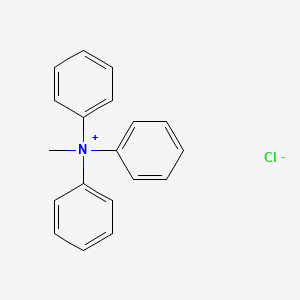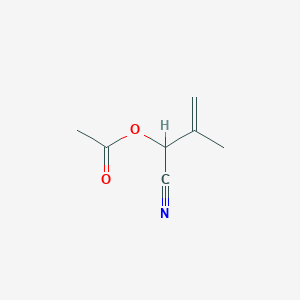
3-Butenenitrile, 2-(acetyloxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butenenitrile, 2-(acetyloxy)-3-methyl- is an organic compound with the molecular formula C7H9NO2. It is also known by other names such as 2-acetoxy-3-butenenitrile and acrolein cyanohydrin acetate . This compound is characterized by the presence of a nitrile group (C≡N) and an acetate group (CH3COO) attached to a butene backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- typically involves the reaction of acrolein with hydrogen cyanide to form acrolein cyanohydrin, which is then acetylated using acetic anhydride . The reaction conditions usually require a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Butenenitrile, 2-(acetyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles and esters.
Wissenschaftliche Forschungsanwendungen
3-Butenenitrile, 2-(acetyloxy)-3-methyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of plastics, solvents, and synthetic intermediates.
Wirkmechanismus
The mechanism of action of 3-Butenenitrile, 2-(acetyloxy)-3-methyl- involves its metabolism in the body. Upon ingestion, it undergoes enzymatic reactions mediated by cytochrome P450 enzymes, leading to the formation of reactive metabolites such as acrolein and hydrogen cyanide . These metabolites can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetoxy-3-butenenitrile: Similar in structure but lacks the methyl group.
3-Butenenitrile, 2-(acetyloxy)-2-methyl-: Similar but with a different substitution pattern.
Uniqueness
3-Butenenitrile, 2-(acetyloxy)-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its reactivity and selectivity make it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
112503-31-8 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
(1-cyano-2-methylprop-2-enyl) acetate |
InChI |
InChI=1S/C7H9NO2/c1-5(2)7(4-8)10-6(3)9/h7H,1H2,2-3H3 |
InChI-Schlüssel |
QFDQWMCSHDBHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(C#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
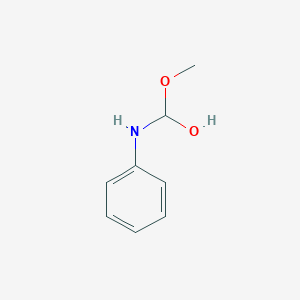
![Diethyl amino[(1H-indol-3-yl)methyl]propanedioate](/img/structure/B14303745.png)

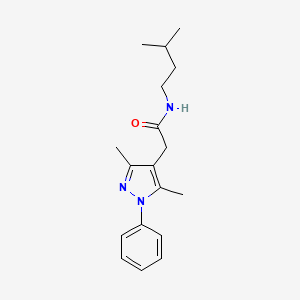
![[(4-Propylphenyl)phosphoryl]bis[(2,6-dichlorophenyl)methanone]](/img/structure/B14303776.png)

![tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14303796.png)
![4-[4-(4-Carbamimidoylphenyl)piperazin-1-yl]benzenecarboximidamide](/img/structure/B14303812.png)
